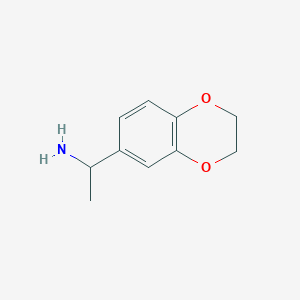

1-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙胺

描述

“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” is a chemical compound with the empirical formula C10H13NO2 . Its molecular weight is 179.22 g/mol . The compound is solid in form .

Synthesis Analysis

While specific synthesis methods for “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” were not found in the search results, related compounds have been synthesized through various methods. For instance, one synthetic methodology was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .

Molecular Structure Analysis

The compound’s IUPAC name is “1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine” and its InChI string is "InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3" . The Canonical SMILES string is "CC(C1=CC2=C(C=C1)OCCO2)N" .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 179.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 179.094628657 g/mol . The topological polar surface area is 44.5 Ų , and it has a heavy atom count of 13 .

科学研究应用

衍生物的合成和生物膜抑制

1-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙胺衍生物已被合成,并显示出抑制细菌生物膜形成的能力。例如,合成了 N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4-硝基苯磺酰胺,其中特定化合物对大肠杆菌和枯草芽孢杆菌的生物膜表现出抑制作用,同时表现出轻微的细胞毒性 (Abbasi 等人,2020)。

抗菌和酶抑制

1-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙胺的衍生物已被合成并评估其抗菌潜力和酶抑制活性。N-取代衍生物表现出有效的抗菌特性和对脂氧合酶酶的中等抑制活性,表明对炎症疾病具有潜在的治疗应用 (Abbasi 等人,2017)。

抑制单胺氧化酶治疗帕金森病

1-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙胺的某些衍生物,特别是苯并二氧杂环衍生物,已被发现是单胺氧化酶 B (MAO-B) 的有效抑制剂。这表明它们作为选择性 MAO-B 抑制剂开发的先导化合物的潜力,后者是帕金森病治疗中所追求的 (Engelbrecht 等人,2015)。

抗菌和抗真菌活性

抗菌和抗真菌剂的合成

1-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙胺的衍生物已显示出显着的抗菌和抗真菌潜力。例如,通过使 1,4-苯并二氧杂环-6-胺与各种亲电试剂反应合成的化合物表现出合适的抗菌和抗真菌潜力,表明它们有望作为抗菌剂 (Abbasi 等人,2020)。

治疗应用

阿尔茨海默病和 2 型糖尿病的潜在治疗剂

一些 N-(烷基/芳基烷基)-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4-氯苯磺酰胺对与阿尔茨海默病和 2 型糖尿病相关的酶表现出中等的抑制潜力。这表明这些化合物在开发针对这些疾病的治疗方法中具有潜在用途 (Abbasi 等人,2019)。

安全和危害

未来方向

作用机制

- The primary target of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine is pyruvate kinase (PKM) . Pyruvate kinase is an enzyme involved in glycolysis, specifically catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. PKM plays a crucial role in energy production and metabolic regulation in humans .

- Changes in PKM activity may impact downstream processes, including ATP production, cell growth, and proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUSRLBOAUOYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389825 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122416-41-5 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

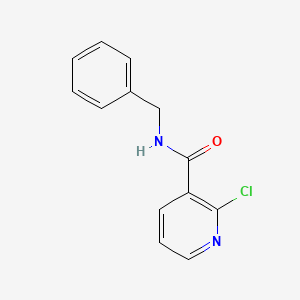

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)